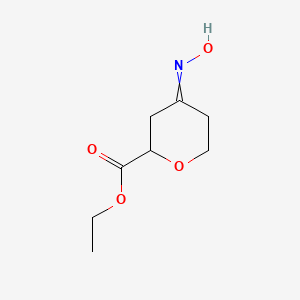

Ethyl 4-hydroxyiminooxane-2-carboxylate

Descripción

Ethyl 4-hydroxyiminooxane-2-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a hydroxyimino (-NOH) group at position 4 and an ethyl ester (-COOEt) at position 2. Its molecular formula is C₈H₁₁NO₄, and its structure combines a six-membered oxygen-containing ring with a reactive oxime functional group. Its reactivity is influenced by the electron-withdrawing ester group and the tautomeric equilibrium of the hydroxyimino moiety, which can act as a nucleophile or participate in cycloaddition reactions .

Propiedades

Fórmula molecular |

C8H13NO4 |

|---|---|

Peso molecular |

187.19 g/mol |

Nombre IUPAC |

ethyl 4-hydroxyiminooxane-2-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-2-12-8(10)7-5-6(9-11)3-4-13-7/h7,11H,2-5H2,1H3 |

Clave InChI |

FKFURYVLKSLZAH-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CC(=NO)CCO1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on ethyl-substituted oxane and heterocyclic carboxylates, emphasizing structural, physicochemical, and functional differences.

Table 1: Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Functional Groups | Ring System | Notable Substituents |

|---|---|---|---|---|

| Ethyl 4-hydroxyiminooxane-2-carboxylate | C₈H₁₁NO₄ | Ester, hydroxyimino (-NOH) | Oxane (6-membered) | 4-NOH, 2-COOEt |

| Ethyl 2-methyl-4-oxooxane-2-carboxylate | C₉H₁₄O₄ | Ester, ketone (C=O) | Oxane (6-membered) | 4-oxo, 2-COOEt, 2-methyl |

| Ethyl 4-methyloxazole-2-carboxylate | C₇H₉NO₃ | Ester, oxazole (N,O-heterocycle) | Oxazole (5-membered) | 4-methyl, 2-COOEt |

| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | Ester, thiazole (N,S-heterocycle), amine | Thiazole (5-membered) | 2-NH₂, 4-COOEt |

Key Observations:

Ring System and Reactivity: this compound’s oxane ring provides conformational flexibility, unlike the rigid planar oxazole or thiazole rings. Oxazole and thiazole derivatives (e.g., Ethyl 4-methyloxazole-2-carboxylate) exhibit aromaticity and enhanced thermal stability compared to non-aromatic oxane derivatives .

Electronic Effects: The ester group (-COOEt) in all compounds acts as an electron-withdrawing group, but its position relative to other substituents modulates reactivity. For example, the 4-hydroxyimino group in the target compound may engage in intramolecular hydrogen bonding with the ester, altering solubility and acidity .

Biological and Synthetic Relevance: Thiazole derivatives (e.g., Ethyl 2-aminothiazole-4-carboxylate) are well-documented in drug discovery (e.g., sulfathiazole antibiotics), whereas oxane-based esters are less explored but may serve as chiral building blocks . The hydroxyimino group in this compound could mimic carbonyl groups in enzyme inhibition studies, a property absent in oxo- or methyl-substituted analogs .

Table 2: Physicochemical Properties (Theoretical/Experimental)

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) | Stability Notes |

|---|---|---|---|---|

| This compound | Not reported | Moderate (DMSO, ethanol) | 0.5 | Sensitive to hydrolysis (NOH) |

| Ethyl 2-methyl-4-oxooxane-2-carboxylate | 122–124 (lit.) | High (acetone, chloroform) | 1.2 | Stable under inert conditions |

| Ethyl 4-methyloxazole-2-carboxylate | 85–87 | Low (water), high (THF) | 1.8 | Photostable, hygroscopic |

| Ethyl 2-aminothiazole-4-carboxylate | 150–152 | Moderate (methanol) | 0.3 | Air-sensitive (amine oxidation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.